N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1797243-90-3
Cat. No.: VC7487183
Molecular Formula: C15H19N5O3
Molecular Weight: 317.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797243-90-3 |
|---|---|
| Molecular Formula | C15H19N5O3 |
| Molecular Weight | 317.349 |
| IUPAC Name | N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H19N5O3/c1-19-9-13(17-18-19)14(21)16-8-11-2-5-20(6-3-11)15(22)12-4-7-23-10-12/h4,7,9-11H,2-3,5-6,8H2,1H3,(H,16,21) |
| Standard InChI Key | FJNCODZJOYXKCV-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, reflects its intricate structure. Key components include:
-
1,2,3-Triazole core: A five-membered aromatic ring with three nitrogen atoms, known for stability and participation in hydrogen bonding.
-
Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, contributing to conformational flexibility and basicity.
-
Furan-3-carbonyl group: A furan heterocycle substituted with a ketone at the 3-position, introducing electrophilic character and potential for π-π stacking interactions.
-
Carboxamide functional group: Enhances solubility and enables hydrogen bonding with biological targets .
The InChI key for this compound can be derived from structural analogs, such as 7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,]triazolo[1,5-a]pyrimidine-6-carboxamide, which shares the triazole-carboxamide motif.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide likely involves multi-step reactions, as seen in related triazole-piperidine hybrids:
-
Piperidine Functionalization: Introduction of the furan-3-carbonyl group to piperidine via nucleophilic acyl substitution, using furan-3-carbonyl chloride under basic conditions.
-
Methylation of Triazole: Quaternization of the triazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
-
Carboxamide Formation: Coupling of the triazole-4-carboxylic acid derivative with the functionalized piperidine intermediate using HATU or EDCI as coupling agents .
Purification and Characterization
Purification typically employs column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane). Characterization relies on:
-
Nuclear Magnetic Resonance (NMR): To confirm substituent positions and regiochemistry.
-
Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and amide (N–H) stretches.
Physicochemical Properties
While experimental data for the specific compound is limited, properties can be extrapolated from analogs:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | ~375.4 g/mol | Sum of atomic masses |
| LogP (Partition Coefficient) | 1.8–2.5 | Hydrophobic substituents |
| Solubility | Moderate in DMSO, low in H2O | Polar carboxamide vs. aromatic groups |
| Melting Point | 180–200°C | Comparable triazole derivatives |
The furan ring’s electron-withdrawing nature may reduce basicity compared to unsubstituted piperidines, while the carboxamide enhances aqueous solubility.
Biological Activity and Mechanism of Action
Hypothesized Targets
Structurally similar compounds exhibit activity against kinases and GPCRs. For example, triazole-carboxamides have been reported as MET kinase inhibitors, disrupting cancer cell proliferation . The furan moiety may confer selectivity toward enzymes with hydrophobic binding pockets, such as cytochrome P450 isoforms .
Applications in Medicinal Chemistry
Anticancer Agents
Triazole derivatives demonstrate antiproliferative effects in preclinical models. For instance, compound 5 in the N-linked series showed sustained MET inhibition in murine models . The furan substituent in this compound may enhance blood-brain barrier penetration, positioning it as a candidate for glioblastoma therapy .
Antimicrobial Development
The piperidine-triazole scaffold has shown activity against bacterial efflux pumps. Modifications like the furan-3-carbonyl group could mitigate resistance mechanisms in Staphylococcus aureus.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume